molecular formula C11H13FN2O4 B3336260 Tert-butyl 2-fluoro-4-nitrophenylcarbamate CAS No. 220913-42-8

Tert-butyl 2-fluoro-4-nitrophenylcarbamate

Cat. No.: B3336260
CAS No.: 220913-42-8
M. Wt: 256.23 g/mol
InChI Key: ISUVTQPDPBJTCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-fluoro-4-nitrophenylcarbamate is an organic compound with the molecular formula C11H13FN2O4 It is a derivative of carbamic acid, featuring a tert-butyl ester group, a fluorine atom, and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-fluoro-4-nitrophenylcarbamate typically involves the reaction of 2-fluoro-4-nitroaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-fluoro-4-nitroaniline+tert-butyl chloroformatetert-butyl 2-fluoro-4-nitrophenylcarbamate+HCl\text{2-fluoro-4-nitroaniline} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2-fluoro-4-nitroaniline+tert-butyl chloroformate→tert-butyl 2-fluoro-4-nitrophenylcarbamate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carbamic acid derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Hydrogen gas with palladium on carbon or other suitable hydrogenation catalysts.

    Hydrolysis: Aqueous acid or base solutions, such as hydrochloric acid or sodium hydroxide.

Major Products:

    Amino Derivatives: From the reduction of the nitro group.

    Carbamic Acid Derivatives: From the hydrolysis of the ester group.

Scientific Research Applications

Tert-butyl 2-fluoro-4-nitrophenylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with carbamate esters.

    Industry: Used in the production of specialty chemicals and materials due to its unique functional groups.

Mechanism of Action

The mechanism by which tert-butyl 2-fluoro-4-nitrophenylcarbamate exerts its effects depends on the specific context of its use. In enzyme inhibition studies, the compound may act by forming a covalent bond with the active site of the enzyme, thereby blocking its activity. The presence of the fluorine and nitro groups can influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets.

Comparison with Similar Compounds

    Tert-butyl 4-nitrophenylcarbamate: Lacks the fluorine atom, which can significantly alter its reactivity and applications.

    Tert-butyl 2-chloro-4-nitrophenylcarbamate: Contains a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.

    Tert-butyl 2-fluoro-4-aminophenylcarbamate:

Uniqueness: Tert-butyl 2-fluoro-4-nitrophenylcarbamate is unique due to the combination of the tert-butyl ester, fluorine, and nitro groups. This combination imparts distinct electronic and steric properties, making it a versatile compound for various chemical reactions and applications.

Properties

IUPAC Name

tert-butyl N-(2-fluoro-4-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-9-5-4-7(14(16)17)6-8(9)12/h4-6H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUVTQPDPBJTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627719
Record name tert-Butyl (2-fluoro-4-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220913-42-8
Record name tert-Butyl (2-fluoro-4-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-fluoro-4-nitrophenylcarbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-fluoro-4-nitrophenylcarbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 2-fluoro-4-nitrophenylcarbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 2-fluoro-4-nitrophenylcarbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 2-fluoro-4-nitrophenylcarbamate
Reactant of Route 6
Tert-butyl 2-fluoro-4-nitrophenylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.